2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2O/c20-15-6-5-14(9-16(15)21)27-18-12(10-25)4-7-17(26-18)11-2-1-3-13(8-11)19(22,23)24/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSIQGGIIWBJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The trifluoromethyl group, a component of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Mode of Action
The trifluoromethyl group is known to interact with carbon-centered radical intermediates. This interaction could potentially influence the compound’s mode of action.
Pharmacokinetics
The compound has a predicted boiling point of 2200±350 °C and a predicted density of 1542±006 g/cm3. These properties could potentially influence the compound’s pharmacokinetics.
Action Environment
The compound’s storage conditions are recommended to be 2-8°c, suggesting that temperature could be an important environmental factor influencing its stability.
Biological Activity
2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with both dichlorophenoxy and trifluoromethyl groups, which contribute to its unique properties and interactions in biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H13Cl2F3N2O |
| Molecular Weight | 395.22 g/mol |
| CAS Number | 338964-67-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is known to act as an inhibitor or activator of various enzymes and receptors, which can lead to significant physiological effects. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, making it a subject of interest for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections.
Anticancer Activity
The compound has shown promising anticancer properties in various studies. It has been tested against multiple cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (Jurkat) cells. The results indicated that the compound could induce apoptosis in these cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the anticancer effects on MCF-7 cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating a dose-dependent response.
- Case Study on Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Studies have explored the SAR of related compounds to elucidate how structural modifications impact biological activity. The presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly enhances the compound's potency against cancer cells and bacteria .
Toxicological Profile
Preliminary toxicological assessments have indicated that while the compound exhibits potent biological activities, it also requires careful evaluation for potential toxicity. Long-term studies are necessary to fully understand its safety profile in vivo .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
Compound A : 2-[3-(Trifluoromethyl)Phenoxy]-6-[3-(Trifluoromethyl)Phenyl]Pyridine-3-Carbonitrile
- Molecular Formula : C₂₀H₁₀F₆N₂O .
- Molar Mass : 408.3 g/mol .
- Key Differences: Replaces the 3,4-dichlorophenoxy group with a 3-(trifluoromethyl)phenoxy substituent.
Compound B : 2-(3,4-Dichlorophenoxy)-6-(4-Fluorophenyl)Pyridine-3-Carbonitrile
Modifications to the Pyridine Core
Compound C : 1-[(3,4-Dichlorophenyl)Methyl]-2-Oxidanylidene-6-[3-(Trifluoromethyl)Phenyl]Pyridine-3-Carbonitrile
- Structural Features :
- The benzyl substitution at position 1 may hinder rotational freedom, affecting conformational stability .
Compound D : 6.2,6-Dichloro-4-(Trifluoromethyl)Pyridine-3-Carbonitrile
- Synthesis : Produced via chlorination of a pyridine precursor using POCl₃ and Cl₂ .
- Key Differences: Lacks the phenoxy and aryl substituents, instead having chlorine atoms at positions 2 and 6 and a CF₃ group at position 3. Impact: Reduced aromatic substitution may decrease π-π stacking interactions but enhance reactivity for further functionalization .
Functional Group Replacements
Compound E : 2-(1H-Indol-3-Yl)-4-(4-Methoxyphenyl)-6-Phenylpyridine-3-Carbonitrile
- Structural Features: Substitutes the dichlorophenoxy group with an indole moiety and adds a methoxyphenyl group at position 4 .
Compound F : Antimicrobial Cyanopyridine Derivatives (e.g., 4-(4-(4,6-Diethoxy-1,3,5-Triazin-2-YlAmino)Phenyl)-2-Amino-6-(Phenyl)Pyridine-3-Carbonitrile)
- Structural Features: Features a triazinylamino phenyl group at position 4 and an amino group at position 2 .
- Impact: The amino and triazine groups enhance hydrogen-bonding and electrostatic interactions, correlating with reported antimicrobial efficacy .
Structural and Physicochemical Comparison Table
Research Implications and Gaps
- Electronic Effects : Chlorine and CF₃ substituents dominate electron-withdrawing behavior, influencing charge distribution and binding to hydrophobic pockets .
- Biological Activity : While antimicrobial data are available for triazine-containing analogs (e.g., Compound F) , direct activity studies on the target compound are absent in the provided evidence.
- Synthetic Challenges: highlights the use of harsh chlorination conditions for pyridine derivatives, suggesting that milder routes may be needed for sensitive substituents like phenoxy groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
